N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety and a spirocyclic diazaspiro structure, which contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and diazaspiro intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with various sulfonyl chlorides in aqueous alkaline media to yield the corresponding sulfonamides . These intermediates are then further reacted with alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the diazaspiro structure, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and acetamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the diazaspiro structure can produce amine derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin moiety but differs in the sulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Similar structure with an acetamidobenzenesulfonamide group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is unique due to its spirocyclic diazaspiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O5/c21-14(18-11-3-4-12-13(9-11)25-8-7-24-12)10-20-15(22)17(19-16(20)23)5-1-2-6-17/h3-4,9H,1-2,5-8,10H2,(H,18,21)(H,19,23) |
InChI Key |
UXFUMYXBLLHJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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